N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide
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Overview
Description
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and naphthalene-1-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction would yield the corresponding amine and aldehyde.
Scientific Research Applications
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE involves its interaction with biological molecules. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes . This interaction disrupts the normal function of the enzyme, leading to its antibacterial and antifungal effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
Uniqueness
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a thiophene ring and a naphthalene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12N2OS |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H12N2OS/c19-16(18-17-11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,18,19)/b17-11+ |
InChI Key |
NRUKJJBWOHQZSW-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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